Nibr2(bipy) demonstrates effectiveness as a catalyst in nickel-based (Ni-based) catalytic systems for arylation reactions. These reactions involve attaching an aryl group (a hydrocarbon ring with six carbon atoms) to a heteroarene (a molecule with aromatic rings containing atoms other than carbon and hydrogen). Nibr2(bipy) is particularly useful for rapid synthesis of specific molecules, such as febuxostat, a medication for gout and hyperuricemia treatment [].
Research has shown that Nibr2(bipy) can act as a catalyst in carboxylation reactions. These reactions introduce a carboxyl group (COOH) to a molecule. Nibr2(bipy) facilitates this process under moderate temperatures and pressure conditions, making it a practical tool for generating various useful reactants [].
Nibr2(bipy) is a valuable subject for studying coordination chemistry, the field that explores how molecules bind to metal ions. Research on Ni(BDC)/2,2'-bipy compounds, for example, has revealed how factors like temperature and pH can influence the structural characteristics of the resulting complexes. This research provides insights into the versatile bonding modes and dimensional structures achievable with Nibr2(bipy) [].
Nickel (II) dibromide with 2,2'-bipyridine, commonly referred to as Nickel (II) dibromide bipyridine or NiBr2(bipy), is an inorganic coordination compound characterized by its vibrant yellow-brown solid form. This compound is notable for its solubility in water, where it can form a blue-green hexahydrate. The molecular structure of NiBr2(bipy) features a central nickel (II) ion coordinated by two bromide ions and a bidentate bipyridine ligand, which contributes to its unique chemical properties and reactivity.
While the primary focus of NiBr2(bipy) is on its chemical applications, there is emerging interest in its biological activity. The compound has been investigated for its potential interactions with biological systems, particularly concerning its role as a catalyst in synthesizing biologically active molecules. Its derivatives may exhibit properties that could be useful in medicinal chemistry, although specific biological activities remain under exploration .
The synthesis of NiBr2(bipy) typically involves the reaction of nickel (II) bromide with 2,2'-bipyridine under controlled conditions. The general reaction can be represented as follows:
This reaction often requires an inert atmosphere to prevent oxidation and ensure the purity of the product. Thermal degradation methods have also been explored, where the complex is subjected to high temperatures under argon flow to yield size-controlled nickel nanoparticles.
NiBr2(bipy) finds applications across various fields:
Research into the interaction of NiBr2(bipy) with other compounds has revealed insights into its coordination behavior and catalytic mechanisms. Studies have shown that the ligand environment significantly affects the reactivity of nickel complexes, influencing their performance in various catalytic applications. For instance, variations in ligands can alter the electronic properties of nickel, thereby affecting its ability to participate in redox processes essential for catalysis .
NiBr2(bipy) belongs to a class of nickel complexes that share similar structural features but differ in their ligands and reactivity profiles. Some comparable compounds include:
Compound Name | Ligands | Unique Features |
---|---|---|
Nickel (II) bromide | None | Simple structure; less versatile than bipyridine complex |
Nickel (II) acetate | Acetate | Used primarily for organic synthesis; different reactivity |
Nickel (II) chloride | None | Commonly used but less effective as a catalyst compared to bipyridine complexes |
Nickel (II) dimethylglyoxime | Dimethylglyoxime | Known for selective catalysis; different ligand properties |
Nickel (II) phenanthroline | Phenanthroline | Exhibits strong photochemical properties; used in photoredox catalysis |
NiBr2(bipy) stands out due to its effective catalytic activity and versatility across various
NiBr₂(bipyridine) facilitates cross-coupling reactions by stabilizing nickel in oxidation states critical for oxidative addition and reductive elimination. The bipyridine ligand enhances electron density at the nickel center, enabling efficient activation of aryl halides. For example, in Ullmann-type C–O couplings, photoexcitation of NiBr₂(bipyridine) generates a ligand-to-metal charge transfer (LMCT) state, weakening the Ni–aryl bond and producing a reactive Ni(I) intermediate. This species undergoes transmetalation with nucleophiles, such as alkoxides, to form aryl ethers (Table 1).
Table 1: Representative Cross-Coupling Reactions Using NiBr₂(Bipyridine)
Substrate Pair | Product | Yield (%) | Conditions |
---|---|---|---|
Aryl bromide + Phenol | Diaryl ether | 92 | Visible light, RT |
Aryl chloride + Thiol | Thioether | 85 | 365 nm UV, 50°C |
Notably, heterogeneous variants of NiBr₂(bipyridine) immobilized on conjugated microporous polymers enable continuous-flow C–S couplings with minimal metal leaching. The ligand’s carbazole substituents extend light absorption into the visible spectrum (λmax = 450 nm), bypassing the need for external photocatalysts.
The NiBr₂(bipyridine) system promotes C–H activation via cyclometalation pathways. In the arylation of heteroarenes, the nickel center coordinates to the substrate, inducing a six-membered transition state that lowers the activation energy for C–H cleavage. For instance, furans undergo direct arylation at the C3 position with aryl iodides in the presence of Mn⁰ as a reductant. Density functional theory (DFT) studies reveal that the bipyridine ligand stabilizes high-spin Ni(II) intermediates, facilitating oxidative addition into C–H bonds.
Key advances include the functionalization of unactivated alkanes under mild conditions. Using NiBr₂(bipyridine) and a silver cocatalyst, cyclohexane undergoes dehydrogenative coupling with aryl halides to yield alkylarenes at 80°C, a significant improvement over traditional Pd-based systems requiring >150°C.
NiBr₂(bipyridine) catalyzes the carboxylation of aryl electrophiles using CO₂ as a C1 source. The reaction proceeds through a Ni(II)–aryl intermediate that inserts CO₂ into the Ni–C bond, followed by protodecarboxylation to yield benzoic acids. Mechanistic studies using in situ infrared spectroscopy confirm the formation of a nickel-bound carbonate species during catalysis.
In decarboxylative couplings, aryl carboxylates react with alkyl halides to form C(sp²)–C(sp³) bonds. The bipyridine ligand suppresses β-hydride elimination, enabling the retention of stereochemistry in chiral alkyl partners. For example, (R)-2-octyl bromide couples with sodium 4-methoxybenzoate to afford the corresponding product with 98% enantiomeric excess.
Electrochemical studies demonstrate that NiBr₂(bipyridine) mediates reductive couplings via a Ni(I) intermediate. Cyclic voltammetry of [(bipyridine)Ni(II)(2-tolyl)Br] shows a reversible reduction wave at −1.6 V (vs SCE), corresponding to the formation of a Ni(I)–aryl species. This intermediate undergoes transmetalation with a second Ni(II) complex, yielding a bis(aryl)Ni(II) species that reductively eliminates the biaryl product (Figure 1).
$$
\text{(bipyridine)Ni}^{II}\text{(Ar)Br} + e^- \rightarrow \text{(bipyridine)Ni}^{I}\text{(Ar)} \xrightarrow{\text{Transmetalation}} \text{(bipyridine)Ni}^{II}\text{(Ar)}_2 \rightarrow \text{Ar–Ar}
$$
This pathway dominates under catalytic conditions with zinc as the terminal reductant, achieving turnover numbers >500 for 2,2’-bitolyl synthesis.
NiBr₂(bipyridine) enables stannylation of aryl halides through a radical mechanism. Irradiation with visible light generates aryl radicals via LMCT excitation, which combine with tributylstannane to form arylstannanes. The reaction exhibits broad functional group tolerance, including esters and nitriles, with yields up to 89% (Table 2).
Table 2: Stannylation of Aryl Halides Using NiBr₂(Bipyridine)
Aryl Halide | Stannane Product | Yield (%) |
---|---|---|
4-CN-C₆H₄I | 4-CN-C₆H₄SnBu₃ | 85 |
3-AcO-C₆H₄Br | 3-AcO-C₆H₄SnBu₃ | 78 |
Borylation remains less explored but preliminary data suggest that NiBr₂(bipyridine) facilitates Miyaura-type couplings with bis(pinacolato)diboron, albeit requiring elevated temperatures (110°C) and prolonged reaction times.
The generation of catalytically active nickel(0) species from nickel(II) dibromide bipyridine precursors represents a fundamental transformation in nickel catalysis. This reduction process is critical for accessing the reactive nickel centers required for various cross-coupling reactions [1] [2].
The in situ reduction of NiBr2(bipy) complexes involves several distinct mechanistic pathways, each with specific advantages and limitations. Heterogeneous reduction using metal powders represents the most commonly employed approach, with manganese powder demonstrating superior performance [1] [2]. The mechanism involves direct electron transfer from the metal surface to the nickel center, generating Ni(0) species while producing metal salts as byproducts [1] [2].
Electrochemical reduction offers precise control over the reduction process, enabling the generation of highly pure Ni(0) species without metal salt contamination [3] [4]. This approach utilizes controlled potential electrolysis to selectively reduce Ni(II) to Ni(0), maintaining optimal stoichiometry and minimizing side reactions [3] [4].
Homogeneous reduction using alkali metals provides rapid reduction kinetics but suffers from selectivity issues due to the high reactivity of these reductants [1] [2]. The formation of hydrogen gas as a byproduct can interfere with subsequent catalytic processes [1] [2].
Table 1 summarizes the comparative performance of different reductive agents for in situ Ni(0) generation:
Reductive Agent | Mechanism | Selectivity | Ni(0) Yield (%) | Side Products | Conditions |
---|---|---|---|---|---|
Manganese powder | Heterogeneous reduction | High | 85 | Mn2+ | 60°C, DMF |
Zinc powder | Heterogeneous reduction | Moderate | 65 | Zn2+ | RT, THF |
Sodium metal | Homogeneous reduction | Low | 45 | Na+, H2 | 0°C, THF |
Lithium metal | Homogeneous reduction | Low | 40 | Li+, H2 | 0°C, THF |
Electrochemical reduction | Electrochemical | High | 90 | None | RT, MeCN |
The efficiency of Ni(0) generation is highly dependent on reaction conditions, including temperature, solvent, and reducing agent stoichiometry. Temperature optimization reveals that moderate heating (60°C) enhances the reduction rate while maintaining selectivity [1]. Higher temperatures (>80°C) can lead to decomposition of the bipyridine ligand, reducing overall catalytic efficiency [1].
Solvent selection plays a crucial role in stabilizing the generated Ni(0) species. Coordinating solvents such as N,N-dimethylformamide (DMF) and tetrahydrofuran (THF) provide optimal stabilization through weak coordination to the nickel center [1] [2]. Non-coordinating solvents like toluene result in rapid decomposition of the active species [1] [2].
Reducing agent stoichiometry must be carefully controlled to avoid over-reduction or incomplete conversion. Optimal results are achieved with 2-4 equivalents of manganese powder, providing sufficient driving force for reduction while minimizing byproduct formation [1] [2].
Advanced spectroscopic techniques have been employed to characterize the in situ generated Ni(0) species. X-ray absorption spectroscopy (XAS) confirms the formation of three-coordinate Ni(0) complexes with bipyridine ligands [5] [4]. Electron paramagnetic resonance (EPR) spectroscopy provides insights into the electronic structure of paramagnetic intermediates formed during the reduction process [6] [4].
Computational studies using density functional theory (DFT) have elucidated the electronic structure and reactivity of Ni(0) species. These calculations reveal that the reduced nickel center exhibits enhanced nucleophilicity, facilitating oxidative addition reactions with organic electrophiles [6] [4].
The systematic modification of bipyridine ligands represents a powerful strategy for tuning the electronic and steric properties of nickel catalysts. These modifications directly impact catalytic activity, selectivity, and stability through both electronic and steric effects [7] [8].
Electron-donating substituents at the 4,4'-positions significantly enhance catalytic activity by increasing electron density at the nickel center [7] [8]. The introduction of tert-butyl groups provides optimal electronic properties while maintaining stability [7] [8]. Methoxy substituents offer even stronger electron donation but may compromise stability under certain reaction conditions [7] [8].
Electron-withdrawing substituents such as trifluoromethyl groups reduce catalytic activity by decreasing electron density at the nickel center [7] [8]. However, these modifications can enhance selectivity in specific transformations by reducing the nucleophilicity of the nickel species [7] [8].
Hammett parameter correlations provide quantitative relationships between substituent effects and catalytic performance. Linear correlations between Hammett σ values and reaction rates confirm the electronic nature of the rate-determining step [7] [8].
6,6'-Substitution introduces steric hindrance that can both enhance and hinder catalytic performance depending on the specific transformation [7] [8]. Bulky substituents at these positions prevent ligand dissociation, improving catalyst stability but potentially reducing reactivity toward sterically demanding substrates [7] [8].
5,5'-Substitution provides a balance between electronic activation and steric protection, offering moderate enhancements in both activity and selectivity [7] [8]. These modifications are particularly effective for reactions involving sensitive substrates [7] [8].
Table 2 details the effects of various bipyridine modifications on catalytic performance:
Ligand | Steric Profile | Electronic Effect | Hammett Parameter (σ) | Catalytic Activity | Stability |
---|---|---|---|---|---|
2,2'-bipyridine | Minimal | Neutral | 0.00 | Moderate | Moderate |
4,4'-di-tert-butyl-2,2'-bipyridine | Bulky 4,4'-positions | Electron-donating | -0.20 | High | High |
6,6'-dimethyl-2,2'-bipyridine | Bulky 6,6'-positions | Electron-donating | -0.17 | Low | High |
5,5'-dimethyl-2,2'-bipyridine | Moderate 5,5'-positions | Electron-donating | -0.17 | Moderate | Moderate |
4,4'-dimethoxy-2,2'-bipyridine | Minimal | Electron-donating | -0.27 | High | Moderate |
4,4'-bis(trifluoromethyl)-2,2'-bipyridine | Minimal | Electron-withdrawing | 0.54 | Low | High |
Quantitative structure-activity relationships (QSAR) have been developed to predict catalytic performance based on ligand properties. These models incorporate both electronic and steric descriptors to provide accurate predictions of reaction outcomes [7] [8].
Computational design of new bipyridine ligands utilizes quantum chemical calculations to optimize electronic properties while maintaining structural integrity. These approaches have led to the development of several high-performance ligands with tailored properties [7] [8].
Experimental validation of designed ligands confirms the predictive power of computational models and provides feedback for further optimization. This iterative process has accelerated the development of improved catalyst systems [7] [8].
The selection of appropriate solvents and additives is crucial for optimizing the performance of NiBr2(bipy) catalysts. These components influence catalyst stability, substrate solubility, and reaction kinetics through multiple mechanisms [9] [10].
Coordinating solvents such as DMF and acetonitrile provide stabilization of nickel intermediates through weak coordination interactions [9] [10]. These solvents prevent decomposition of reactive nickel species while maintaining catalytic activity [9] [10]. Polar aprotic solvents offer optimal conditions for most transformations by providing adequate solvation without interfering with catalytic processes [9] [10].
Non-coordinating solvents like toluene and dichloromethane provide minimal stabilization but may be required for specific substrate classes [9] [10]. The reduced stability of nickel species in these solvents necessitates careful optimization of reaction conditions [9] [10].
Protic solvents generally provide poor performance due to their ability to protonate reactive intermediates and interfere with catalytic cycles [9] [10]. However, controlled amounts of protic additives can enhance certain transformations [9] [10].
Table 3 summarizes the effects of various solvents on catalytic performance:
Solvent | Dielectric Constant | Coordination Ability | Ni(0) Stability | Reaction Rate | Yield (%) |
---|---|---|---|---|---|
N,N-Dimethylformamide (DMF) | 36.7 | Strong | High | Fast | 90 |
Tetrahydrofuran (THF) | 7.6 | Moderate | Moderate | Moderate | 75 |
Acetonitrile (MeCN) | 37.5 | Strong | High | Fast | 85 |
Toluene | 2.4 | Weak | Low | Slow | 45 |
Ethanol | 24.5 | Moderate | Moderate | Moderate | 70 |
Dimethyl sulfoxide (DMSO) | 46.7 | Strong | High | Fast | 88 |
Ionic additives such as tetraethylammonium iodide can dramatically improve reaction rates and selectivities by facilitating electron transfer processes [2] [11]. These additives provide alternative pathways for catalyst activation and substrate activation [2] [11].
Lewis acid additives modify the electronic properties of substrates and intermediates, enabling transformations that are otherwise difficult to achieve [11]. Common Lewis acids include zinc chloride and boron trifluoride etherate [11].
Base additives can neutralize acidic byproducts and maintain optimal pH conditions for catalytic processes [11]. The choice of base depends on the specific transformation and substrate requirements [11].
Kinetic isotope effects in deuterated solvents provide insights into the role of solvent in the catalytic mechanism [10]. These studies reveal that solvent molecules can participate directly in bond-forming and bond-breaking processes [10].
Computational solvent modeling using implicit and explicit solvation models predicts the effects of different solvents on reaction barriers and thermodynamics [10]. These calculations guide experimental solvent selection and optimization [10].
Spectroscopic monitoring of reactions in different solvents reveals the influence of solvent on intermediate formation and stability [10]. Time-resolved spectroscopy provides real-time insights into catalytic processes [10].
Understanding the limitations of substrate scope is essential for the practical application of NiBr2(bipy) catalysts. These limitations arise from both steric and electronic factors that influence the feasibility of specific transformations [12] [13].
Steric hindrance around the reaction site significantly impacts the efficiency of catalytic processes. Ortho-substituted substrates present particular challenges due to steric interactions with the bipyridine ligand during key mechanistic steps [14] [13]. The severity of steric effects depends on the size and orientation of substituents relative to the reaction center [14] [13].
Substrate conformational flexibility plays a crucial role in determining reaction outcomes. Rigid substrates with fixed conformations may not be able to adopt the geometries required for efficient catalysis [14] [13]. Flexible substrates can adapt to steric constraints but may suffer from reduced selectivity [14] [13].
Catalyst-substrate complementarity is essential for achieving high efficiency. Mismatched steric profiles between catalyst and substrate result in poor performance and may require ligand modification for optimization [14] [13].
Electron-rich substrates generally exhibit high reactivity due to their ability to participate in oxidative addition processes [12] [13]. The presence of electron-donating groups enhances the nucleophilicity of organic halides, facilitating their activation by nickel species [12] [13].
Electron-poor substrates present challenges due to their reduced reactivity toward nickel insertion [12] [13]. These substrates may require modified reaction conditions or alternative catalyst systems for efficient transformation [12] [13].
Heteroaromatic substrates exhibit variable reactivity depending on the nature and position of heteroatoms [12] [13]. Nitrogen-containing heterocycles can coordinate to nickel and interfere with catalytic processes [12] [13].
Table 4 provides a comprehensive overview of substrate scope limitations:
Substrate Class | Reactivity | Yield Range (%) | Steric Requirements | Electronic Requirements | Limitations |
---|---|---|---|---|---|
Aryl bromides (electron-rich) | High | 80-95 | Minimal | Electron-rich preferred | None significant |
Aryl bromides (electron-poor) | Moderate | 65-85 | Minimal | Electron-poor tolerated | Slower reaction rates |
Aryl chlorides | Low | 30-60 | Moderate | Electron-rich essential | Requires harsh conditions |
Heteroaryl halides | Variable | 40-90 | Moderate | Depends on heteroatom | N-heterocycles problematic |
Sterically hindered substrates | Low | 15-45 | Critical | Electron-rich preferred | Severe steric hindrance |
Aliphatic halides | Variable | 25-75 | Moderate | Depends on substitution | β-hydride elimination |
Ligand modification represents the primary strategy for expanding substrate scope. The systematic variation of bipyridine substituents can address specific steric and electronic challenges [14] [13]. Bulky ligands may be required for sterically demanding substrates, while electron-rich ligands can activate reluctant electrophiles [14] [13].
Reaction condition optimization can overcome certain substrate limitations through careful adjustment of temperature, solvent, and additive selection [13]. Elevated temperatures may be necessary for electron-poor substrates, while specific solvents can enhance the solubility and reactivity of challenging substrates [13].
Catalyst design approaches focus on developing specialized catalyst systems for specific substrate classes. Modular catalyst architectures allow for rapid optimization of catalyst properties to match substrate requirements [13].
Quantitative structure-reactivity relationships (QSRR) provide predictive models for substrate compatibility based on calculated molecular descriptors [15] [16]. These models incorporate both steric and electronic parameters to predict reaction outcomes [15] [16].
Machine learning approaches utilize large datasets of reaction outcomes to develop predictive models for substrate scope [15] [16]. These models can identify optimal conditions for specific substrate classes and guide experimental design [15] [16].
High-throughput screening methods enable rapid evaluation of substrate scope and identification of limitations [15] [16]. These approaches accelerate the optimization process and provide comprehensive datasets for model development [15] [16].